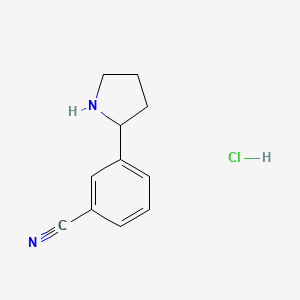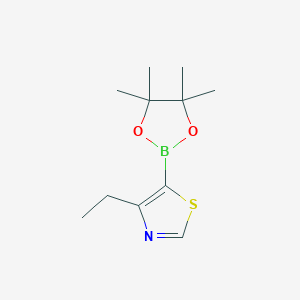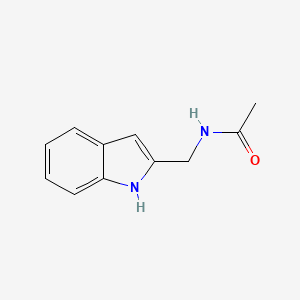
N-(1H-indol-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-2-ylmethyl)acetamide, also known as IAM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IAM is a white powder that is soluble in water and is synthesized through a simple process.
Wirkmechanismus
The mechanism of action of N-(1H-indol-2-ylmethyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(1H-indol-2-ylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1H-indol-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(1H-indol-2-ylmethyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(1H-indol-2-ylmethyl)acetamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-(1H-indol-2-ylmethyl)acetamide has been shown to have neuroprotective effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-2-ylmethyl)acetamide has several advantages for lab experiments. It is a cost-effective compound that is easy to synthesize, and the yield of the reaction is high. N-(1H-indol-2-ylmethyl)acetamide is also stable under normal laboratory conditions, making it easy to store and handle. However, there are some limitations to the use of N-(1H-indol-2-ylmethyl)acetamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(1H-indol-2-ylmethyl)acetamide. One area of future research is the development of more potent and selective HDAC inhibitors based on the structure of N-(1H-indol-2-ylmethyl)acetamide. Another area of future research is the study of the effects of N-(1H-indol-2-ylmethyl)acetamide on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of N-(1H-indol-2-ylmethyl)acetamide in combination with other drugs for the treatment of cancer and other diseases is an area of future research.
Synthesemethoden
N-(1H-indol-2-ylmethyl)acetamide is synthesized through a simple reaction between indole and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization. The yield of the reaction is high, making the synthesis of N-(1H-indol-2-ylmethyl)acetamide a cost-effective process.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-2-ylmethyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(1H-indol-2-ylmethyl)acetamide is in the field of cancer research. Studies have shown that N-(1H-indol-2-ylmethyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(1H-indol-2-ylmethyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(1H-indol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)12-7-10-6-9-4-2-3-5-11(9)13-10/h2-6,13H,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRIQZYVBZHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

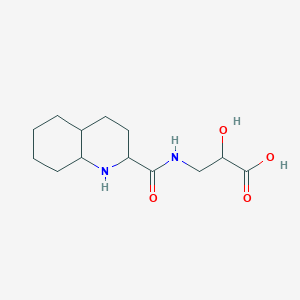

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)

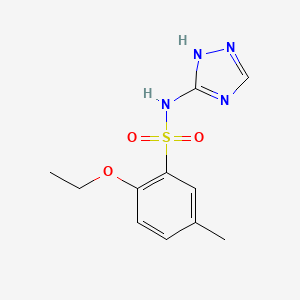
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
